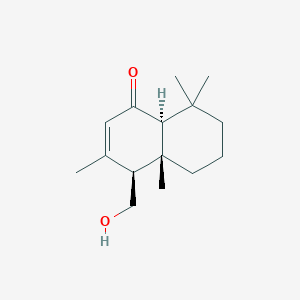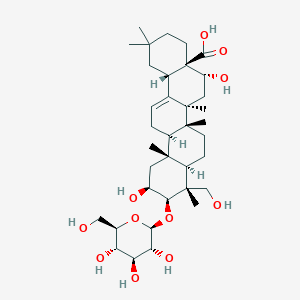
Oxime de 2,4-difluorobenzaldéhyde
Vue d'ensemble
Description
2,4-Difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes, which are derivatives of aldehydes or ketones This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 4 positions, and an oxime group (-C=N-OH) attached to the aldehyde carbon
Applications De Recherche Scientifique
2,4-Difluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
Target of Action
For instance, they can react with aldehydes and ketones to form oximes . The specific targets of 2,4-Difluorobenzaldehyde oxime may vary depending on the biological context.
Mode of Action
The mode of action of 2,4-Difluorobenzaldehyde oxime involves its interaction with its targets. Oximes, including 2,4-Difluorobenzaldehyde oxime, can react with aldehydes and ketones to form oximes in an essentially irreversible process as the adduct dehydrates . This reaction is facilitated by the nucleophilic nitrogen in the oxime, which attacks the electrophilic carbon in the carbonyl group of the aldehyde or ketone .
Biochemical Pathways
The formation of oximes from the reaction of aldehydes and ketones with hydroxylamine is a well-known biochemical process . The impact of 2,4-Difluorobenzaldehyde oxime on these pathways and their downstream effects would depend on the specific biological context.
Pharmacokinetics
The pharmacokinetics of oximes in general are known to be influenced by factors such as their chemical structure, route of administration, and the biological matrix in which they are present .
Result of Action
The formation of oximes from the reaction of aldehydes and ketones with hydroxylamine can have various effects at the molecular and cellular level, depending on the specific biological context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzaldehyde oxime typically involves the reaction of 2,4-Difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
2,4-Difluorobenzaldehyde+Hydroxylamine Hydrochloride→2,4-Difluorobenzaldehyde Oxime+HCl
Industrial Production Methods
In an industrial setting, the synthesis of 2,4-Difluorobenzaldehyde oxime can be optimized by using solvent-free grinding techniques. This method involves grinding the reactants together in the presence of a catalyst such as bismuth oxide (Bi2O3) at room temperature. This approach minimizes waste and reduces the need for solvents, making it an environmentally friendly alternative .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluorobenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,4-Difluorobenzonitrile.
Reduction: Formation of 2,4-Difluorobenzylamine.
Substitution: Formation of various substituted benzaldehyde oximes depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorobenzaldehyde oxime
- 4-Fluorobenzaldehyde oxime
- 2,4-Dichlorobenzaldehyde oxime
- 2,4-Dimethylbenzaldehyde oxime
Uniqueness
2,4-Difluorobenzaldehyde oxime is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity compared to other benzaldehyde oximes. The fluorine atoms also increase the compound’s lipophilicity, making it more effective in penetrating biological membranes. This property is particularly useful in medicinal chemistry, where the compound can be used to design drugs with improved bioavailability and efficacy.
Propriétés
IUPAC Name |
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQIVUYSQKNAZ-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)

![(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1631839.png)

